molecular formula C5H7N3O B182432 3-Methyl-1H-pyrazole-1-carboxamide CAS No. 100365-72-8

3-Methyl-1H-pyrazole-1-carboxamide

Cat. No. B182432
M. Wt: 125.13 g/mol
InChI Key: PNZZQMXKKNDHNS-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-1-carboxamide is a chemical compound with the molecular formula C5H8N4 . It is also known by other names such as 1H-Pyrazole-1-carboximidamide, 3-methyl- .


Synthesis Analysis

A series of novel N-methyl-substituted pyrazole carboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . Other methods of synthesis include the reaction of dialkyl azodicarboxylates with substituted propargylamines , and the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-pyrazole-1-carboxamide consists of a five-membered ring structure with two nitrogen atoms . The average mass of the molecule is 124.144 Da and the monoisotopic mass is 124.074898 Da .


Chemical Reactions Analysis

Pyrazole derivatives, including 3-Methyl-1H-pyrazole-1-carboxamide, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions , condensations with ketones, aldehydes, and hydrazine monohydrochloride , and dehydrogenative coupling reactions with 1,3-diols .


Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazole-1-carboxamide has an average mass of 124.144 Da and a monoisotopic mass of 124.074898 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Functionalization Reactions

  • 1H-pyrazole-3-carboxylic acid derivatives, closely related to 3-Methyl-1H-pyrazole-1-carboxamide, have been explored for their potential in functionalization reactions. These compounds exhibit interesting reactivity patterns, leading to the formation of structurally diverse compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Bioactivity

  • Research has shown that pyrazole carboxamide derivatives, which include 3-Methyl-1H-pyrazole-1-carboxamide, are significant in the synthesis of compounds with potential nematocidal and fungicidal activities. These derivatives are particularly important in the agricultural sector for pest control (Zhao et al., 2017).
  • Another study highlights the synthesis of novel 1H-pyrazole-3-carboxamide derivatives and their investigation as anticancer agents, focusing on DNA-binding interactions. This implies a potential application in oncology (Lu et al., 2014).

Microwave-Assisted Synthesis

  • The microwave-assisted synthesis of tetrazolyl pyrazole amides, including derivatives of 3-Methyl-1H-pyrazole-1-carboxamide, has been studied for its efficiency. These compounds have shown promising bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).

Structural Characterization

  • Detailed structural characterization and molecular docking studies have been conducted on new pyrazole-4-carboxamide derivatives. These studies are crucial for understanding the molecular interactions and potential bioactivity of these compounds (Qiao et al., 2019).

Antifungal Activity

  • N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested for their antifungal activities. Some of these derivatives exhibited significant inhibition against phytopathogenic fungi, suggesting their potential application in agriculture (Wu et al., 2012).

Antiviral and Anticancer Applications

  • Pyrazole-5-carboxamides have been synthesized and evaluated for their activity against tobacco mosaic virus (TMV), showing significant inactivation effects. Additionally, some derivatives exhibit anticancer properties, further expanding the potential applications of these compounds (Zhang et al., 2012).

Safety And Hazards

While specific safety and hazard information for 3-Methyl-1H-pyrazole-1-carboxamide was not found in the retrieved papers, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the material safety data sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

3-methylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZZQMXKKNDHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143235
Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-pyrazole-1-carboxamide

CAS RN

873-50-7, 100365-72-8
Record name 1-Carbamoyl-3-methylpyrazole
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Record name 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl-
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Record name 873-50-7
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Record name 3-methyl-1H-pyrazole-1-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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